molecular formula C14H15NO2S B187368 Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate CAS No. 4815-37-6

Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

Cat. No.: B187368
CAS No.: 4815-37-6
M. Wt: 261.34 g/mol
InChI Key: SXONDAWSQJWZEO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

EAMPTC is primarily noted for its potential therapeutic properties. Its derivatives exhibit a wide range of biological activities, making them valuable in medicinal chemistry.

Therapeutic Properties:

  • Anti-inflammatory : EAMPTC derivatives have shown effectiveness in reducing inflammation.
  • Antimicrobial : Several studies indicate that thiophene derivatives possess significant antimicrobial activity against various pathogens.
  • Antitumor : Research has explored the potential of these compounds as antitumor agents, demonstrating efficacy in inhibiting cancer cell proliferation.
  • Analgesic and Anti-inflammatory : The compound has been investigated for its pain-relieving and anti-inflammatory properties, which could be beneficial in treating chronic pain conditions.

Case Study Example:
In a study focused on the synthesis of EAMPTC derivatives, researchers found that modifications to the thiophene ring enhanced the compound's biological activity, particularly against specific cancer cell lines. The study demonstrated a correlation between structural changes and increased potency, emphasizing the importance of chemical modification in drug development.

Microbiological Applications

EAMPTC has been studied for its antimicrobial properties, particularly against bacterial and fungal strains.

Methods of Investigation:

  • Synthesis of EAMPTC derivatives was performed using multi-step organic reactions.
  • Antimicrobial activity was assessed through standard microbiological assays.

Findings:
The results indicated that certain derivatives exhibited strong inhibitory effects on pathogenic bacteria, suggesting their potential use as therapeutic agents in treating infections.

Endocrinology and Cardiology

Research has also explored the application of EAMPTC in endocrinology and cardiology:

  • Antihypertensive Agents : Thiophene derivatives have been investigated for their ability to lower blood pressure, offering potential treatment options for hypertension.
  • Cholesterol Inhibition : Some studies suggest that EAMPTC may serve as a cholesterol-lowering agent, contributing to cardiovascular health.

Virology

EAMPTC derivatives have shown promise as antiviral agents. Preliminary studies indicate their potential effectiveness against various viral infections, although further research is needed to establish specific mechanisms of action.

Material Science

Beyond biological applications, EAMPTC is being explored in material science for its properties as a metal complexing agent. This application could lead to advancements in catalysis and materials engineering.

Entomology

The compound's derivatives have been examined for their potential use in developing insecticides. Their effectiveness in targeting specific insect species could contribute to agricultural pest control strategies.

Summary Table of Applications

FieldApplicationKey Findings
PharmaceuticalsAnti-inflammatory, AntimicrobialEffective against various pathogens
MicrobiologyAntimicrobialStrong inhibitory effects on bacteria
EndocrinologyAntihypertensivePotential blood pressure-lowering effects
CardiologyCholesterol inhibitionMay contribute to cardiovascular health
VirologyAntiviralPreliminary effectiveness against viral infections
Material ScienceMetal complexing agentPotential advancements in catalysis
EntomologyInsecticidesEffective against specific insect species

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate involves its interaction with various molecular targets. It can act as a kinase inhibitor, modulating signaling pathways involved in cell proliferation and apoptosis. The compound’s sulfur atom plays a crucial role in its biological activity, enabling it to form stable complexes with metal ions and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a carboxylate ester, and a phenyl group on the thiophene ring makes it a versatile compound for various applications .

Biological Activity

Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured format.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅N₁O₂S. Its structure features a thiophene ring substituted with an amino group, a carboxylate group, and a phenyl group, which contribute to its biological activity.

Property Details
Molecular FormulaC₁₄H₁₅N₁O₂S
Molecular Weight273.34 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : The compound acts as a kinase inhibitor, modulating signaling pathways involved in cell proliferation and apoptosis. Its sulfur atom plays a crucial role in forming stable complexes with metal ions and proteins .
  • Antioxidant Activity : It exhibits antioxidant properties, potentially reducing oxidative stress in cells, which is beneficial in preventing cellular damage and inflammation.
  • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through mechanisms involving the inhibition of protein kinases associated with tumor growth .

Anticancer Activity

Research has demonstrated that this compound can inhibit the growth of several cancer cell lines. A notable study reported an IC50 value indicating strong antiproliferative effects against HCT116 cells at concentrations below 9 μM . The mechanism appears to involve the inhibition of pathways related to vascular endothelial growth factor (VEGF) and tumor necrosis factor (TNF), which are critical in cancer progression and metastasis .

Anti-inflammatory Effects

The compound shows promise as an anti-inflammatory agent. It has been linked to the modulation of inflammatory cytokines and may help reduce vascular permeability associated with diseases like diabetic retinopathy .

Case Studies

  • Inhibition of Retinal Endothelial Permeability : In vitro studies using retinal endothelial cells demonstrated that this compound could effectively prevent TNF/VEGF-induced permeability, with compounds exhibiting EC50 values as low as 1 nM .
  • Antiviral Potential : While primarily studied for its anticancer properties, there is emerging evidence suggesting potential antiviral activity against certain viruses, although specific data on efficacy remains sparse .

Properties

IUPAC Name

ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-3-17-14(16)12-11(9(2)18-13(12)15)10-7-5-4-6-8-10/h4-8H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXONDAWSQJWZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351237
Record name ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4815-37-6
Record name 2-Amino-3-carboethoxy-5-methyl-4-phenylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4815-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

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